3-(4-Methoxycyclohexyl)propylamine
Description
3-(4-Methoxycyclohexyl)propylamine is a secondary amine derivative characterized by a propylamine backbone substituted with a 4-methoxycyclohexyl group. This structural motif imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its reactivity, solubility, and biological interactions. These analogs are widely utilized in pharmaceuticals, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
200400-15-3 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(4-methoxycyclohexyl)propan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h9-10H,2-8,11H2,1H3 |
InChI Key |
IJUVTDQUFFEGEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(4-Methoxycyclohexyl)propylamine with key propylamine derivatives, highlighting structural variations, synthesis routes, applications, and research findings:
Key Structural and Functional Insights
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., methoxy in this compound): Enhance solubility in organic solvents and stabilize transition states in catalytic cycles . Bulky Groups (e.g., cyclohexyl): Improve stereoselectivity in asymmetric synthesis but may reduce reaction rates due to steric hindrance . Silane Groups: Enable covalent bonding to inorganic supports (e.g., nanoparticles, glass), critical for creating heterogeneous catalysts .
Biological Activity: Hypoxia Probes: Fluorinated nitroimidazole-propylamine derivatives accumulate in low-oxygen tumor regions, enabling non-invasive detection via 19F-MRS . Antioxidants: Sulfur-containing analogs like 3-(methylthio)propylamine disrupt lipid peroxidation chains, extending fryer oil shelf life .
Industrial Scalability :
- 3-(2-Methoxyethoxy)propylamine is produced at scale in China via cost-effective routes, highlighting the importance of ether linkages in agrochemical surfactants .
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